molecular formula C17H20F2N6O2 B2674720 1-(2,4-Difluorophenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea CAS No. 1797670-41-7

1-(2,4-Difluorophenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea

Cat. No.: B2674720
CAS No.: 1797670-41-7
M. Wt: 378.384
InChI Key: GSVPIIKBDUFGIR-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. The compound features a urea linkage connecting a difluorophenyl group and a morpholinopyrimidinyl group, which imparts distinct chemical properties.

Preparation Methods

The synthesis of 1-(2,4-Difluorophenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 2,4-Difluoroaniline: This intermediate is synthesized through the fluorination of aniline derivatives.

    Formation of 2,4-Difluorophenylisocyanate: The 2,4-difluoroaniline is then reacted with phosgene to form the corresponding isocyanate.

    Coupling with 4-(Dimethylamino)-2-morpholinopyrimidine: The final step involves the reaction of 2,4-difluorophenylisocyanate with 4-(dimethylamino)-2-morpholinopyrimidine to form the desired urea compound.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

1-(2,4-Difluorophenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,4-Difluorophenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(2,4-Difluorophenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea can be compared with other similar compounds such as:

    1-(2,4-Difluorophenyl)-3-(4-morpholinopyrimidin-5-yl)urea: Lacks the dimethylamino group, which may affect its chemical properties and biological activities.

    1-(2,4-Difluorophenyl)-3-(4-(methylamino)-2-morpholinopyrimidin-5-yl)urea:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2N6O2/c1-24(2)15-14(10-20-16(23-15)25-5-7-27-8-6-25)22-17(26)21-13-4-3-11(18)9-12(13)19/h3-4,9-10H,5-8H2,1-2H3,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVPIIKBDUFGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)NC2=C(C=C(C=C2)F)F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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